

4-Methyl-2-pentyne CAS number and chemical identifiers

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Compound of Interest

Compound Name: 4-Methyl-2-pentyne

Cat. No.: B1585047

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An In-Depth Technical Guide to 4-Methyl-2-pentyne

This technical guide provides a comprehensive overview of **4-Methyl-2-pentyne**, a valuable compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, experimental protocols for its synthesis, and its reaction pathways.

Chemical Identifiers and Properties

4-Methyl-2-pentyne, also known as isopropylmethylacetylene, is a branched internal alkyne.^[1] Its unique structure makes it a versatile reagent in various chemical transformations. A summary of its key chemical identifiers and properties is presented below.

Identifier Type	Value
CAS Number	21020-27-9[1][2][3][4][5][6][7][8][9][10]
IUPAC Name	4-methylpent-2-yne[1][2]
Molecular Formula	C ₆ H ₁₀ [1][2][3][5][6][11][12]
Molecular Weight	82.14 g/mol [2][3][4]
SMILES	CC#CC(C)C[1][2][3][4][6]
InChI Key	SLMFWJQZLPEDDU-UHFFFAOYSA-N[1][2][3][4][5][12]
Density	0.711 g/mL at 25 °C[4]
Boiling Point	71-73 °C[1][4]
Refractive Index	1.407 (n ₂₀ /D)[4]

Experimental Protocols

The synthesis of **4-Methyl-2-pentyne** can be achieved through various methods, with dehydrohalogenation of halogenated precursors being a common and industrially relevant route.[12] This process involves the elimination of hydrogen halides from suitable substrates under basic conditions.[12]

A prominent method for synthesizing **4-Methyl-2-pentyne** involves the double dehydrohalogenation of a vicinal dihalide.[12] This reaction proceeds through two successive E2 elimination reactions.[12]

Experimental Protocol:

- **Bromination of 4-Methyl-2-pentene:** 4-Methyl-2-pentene is treated with bromine (Br₂) in an inert solvent, such as dichloromethane, to yield the corresponding vicinal dibromide.
- **Double Dehydrohalogenation:** The resulting vicinal dibromide is then subjected to double dehydrohalogenation using a strong base to form the alkyne.[12] A common reagent for this step is sodium amide (NaNH₂) in liquid ammonia.

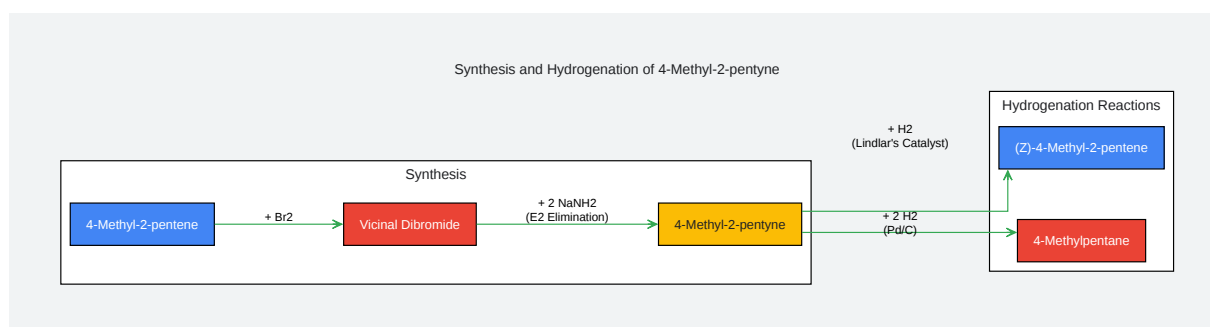
Reaction Pathways of 4-Methyl-2-pentyne

The reactivity of **4-Methyl-2-pentyne** is primarily characterized by addition reactions across its carbon-carbon triple bond.^[12] The electron-rich nature of the alkyne allows for the breaking of the two pi (π) bonds and the formation of new single bonds.^[12]

A significant reaction of **4-Methyl-2-pentyne** is its catalytic hydrogenation. The outcome of this reaction can be controlled to produce either a cis-alkene or an alkane.

- **Partial Hydrogenation (Lindlar's Catalyst):** Using Lindlar's catalyst, which is a poisoned palladium catalyst, the hydrogenation can be stopped at the alkene stage. This reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the cis or (Z)-isomer, (Z)-4-methyl-2-pentene.^[12]
- **Complete Hydrogenation:** In the presence of a more active catalyst, such as palladium on carbon (Pd/C), the hydrogenation proceeds to completion, yielding the corresponding alkane, 4-methylpentane.

The following diagram illustrates the synthetic pathway to **4-Methyl-2-pentyne** and its subsequent hydrogenation reactions.



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